Critical Caveat: Absence of Comparative Quantitative Data for Scientific Selection
A rigorous search of primary literature, patents, and authoritative databases (excluding prohibited sources) failed to yield any quantitative, comparator-based evidence for CAS 565220-10-2. No IC50, Ki, EC50, selectivity, or pharmacokinetic data was found that allows for a data-driven differentiation from its closest analogs, such as the 3,4-dichloro isomer (CAS 70374-06-0) or the 2,4-dichloro isomer (CAS 568573-33-1). [1] As a result, a quantitative differential analysis cannot be performed. Any claim of superiority or unique application for this compound over its analogs would be scientifically unsubstantiated based on the currently available information. [1]
| Evidence Dimension | Biological or Physicochemical Activity |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | Closest analogs: CAS 70374-06-0, CAS 568573-33-1. For CAS 70374-06-0, a patent (US20240034730) reports DHODH IC50 values of 1.0 nM and 760 nM in different assays. [2] |
| Quantified Difference | Cannot be calculated. |
| Conditions | N/A for target compound. Comparator data is from enzymatic inhibition assays. [2] |
Why This Matters
Procurement decisions must be based on the understanding that this compound's differential properties are unproven; its selection over a structural analog is based on research hypothesis, not on documented performance differences.
- [1] Comprehensive search of PubMed, Google Scholar, and major patent databases for '565220-10-2', 'TUWBRJGTLDQVAW-ORCRQEGFSA-N', and key structural motifs. Date of search: 2026-05-06. View Source
- [2] BindingDB Entry for BDBM50281167 (CHEMBL4175712), corresponding to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one from patent US20240034730. Affinity Data: IC50 of 1 nM and 760 nM for human DHODH. View Source
